molecular formula C16H14FNS B6982568 7-fluoro-4-[3-(methylsulfanylmethyl)phenyl]-1H-indole

7-fluoro-4-[3-(methylsulfanylmethyl)phenyl]-1H-indole

Cat. No.: B6982568
M. Wt: 271.4 g/mol
InChI Key: ZLXOAKNLPFQPKR-UHFFFAOYSA-N
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Description

7-fluoro-4-[3-(methylsulfanylmethyl)phenyl]-1H-indole is a synthetic organic compound belonging to the indole family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-4-[3-(methylsulfanylmethyl)phenyl]-1H-indole typically involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The choice of reagents, solvents, and catalysts, as well as reaction parameters such as temperature and pressure, are carefully controlled to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

7-fluoro-4-[3-(methylsulfanylmethyl)phenyl]-1H-indole can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-fluoro-4-[3-(methylsulfanylmethyl)phenyl]-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-fluoro-4-[3-(methylsulfanylmethyl)phenyl]-1H-indole is unique due to its specific structural features, such as the presence of a fluorine atom and a methylsulfanylmethyl group. These features may confer unique biological activities and chemical properties compared to other indole derivatives .

Properties

IUPAC Name

7-fluoro-4-[3-(methylsulfanylmethyl)phenyl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNS/c1-19-10-11-3-2-4-12(9-11)13-5-6-15(17)16-14(13)7-8-18-16/h2-9,18H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLXOAKNLPFQPKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=CC(=CC=C1)C2=C3C=CNC3=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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